REACTION_CXSMILES
|
I.[NH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][NH:4][C:3]1=[N:9][NH2:10].Cl.[C:12](Cl)(=O)[C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1>>[N:16]1[CH:17]=[CH:18][C:13]([C:12]2[N:2]3[CH2:8][CH2:7][CH2:6][CH2:5][NH:4][C:3]3=[N:9][N:10]=2)=[CH:14][CH:15]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
I.N1C(NCCCC1)=NN
|
Name
|
|
Quantity
|
695 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=NC=C1)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into NaaCO3 solution
|
Type
|
EXTRACTION
|
Details
|
sat., and extracted with DCM
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C1=NN=C2N1CCCCN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.74 g | |
YIELD: CALCULATEDPERCENTYIELD | 207.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |